molecular formula C22H22ClN3O3S B2978406 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline CAS No. 685135-51-7

2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline

Cat. No.: B2978406
CAS No.: 685135-51-7
M. Wt: 443.95
InChI Key: WLEWYBTZDCMGAN-UHFFFAOYSA-N
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Description

The compound 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline features a quinoline core substituted with a 7-methoxy group and a pyrazoline ring bearing an ethylsulfonyl and p-tolyl moiety. This structure is part of a broader class of quinoline derivatives studied for their biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

2-chloro-3-[2-ethylsulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-4-30(27,28)26-21(13-20(25-26)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)24-22(18)23/h5-12,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEWYBTZDCMGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline is a derivative of quinoline and pyrazole, which has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20ClN3O2S\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that modifications in the structure, such as the introduction of sulfonyl groups, can enhance antibacterial activity against various pathogens.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL

These results suggest that the compound possesses considerable antimicrobial potential, particularly against gram-positive and gram-negative bacteria .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

A notable study reported the following findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5Induction of apoptosis via caspase activation
HCT-1162.0Inhibition of cell proliferation
HepG21.8Disruption of mitochondrial membrane potential

The compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents such as doxorubicin and cisplatin . The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives showed that those with ethylsulfonyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological activity .
  • Clinical Evaluation for Cancer Treatment : A phase II clinical trial assessed the efficacy of similar quinoline derivatives in patients with advanced solid tumors. Results indicated a response rate of approximately 30%, with manageable side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound R1=7-OCH₃, R2=ethylsulfonyl, R3=p-tolyl C₂₄H₂₃ClN₃O₃S 492.97 Not reported Not specified in evidence -
2-Chloro-3-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-iodoquinoline (2b) R1=6-I, R2=H, R3=4-Cl-C₆H₄ C₁₈H₁₂Cl₂IN₃ 467.10 Not reported Antimicrobial (IC₅₀ not given)
2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline R1=6-OCH₂CH₃, R2=CH₃SO₂, R3=p-tolyl C₂₂H₂₂ClN₃O₃S 443.95 Not reported Not specified
2-Chloro-3-[1-(2,4-dinitrophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline (25) R1=6-OCH₃, R2=2,4-dinitrophenyl, R3=3,4,5-(OCH₃)₃-C₆H₂ C₂₆H₂₂ClN₅O₈ 579.94 Not reported Colchicine site inhibition
2-Chloro-6,7-dimethoxy-3-(3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline R1=6,7-(OCH₃)₂, R2=propionyl, R3=Ph C₂₃H₂₂ClN₃O₃ 423.89 Not reported Not specified

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW = 492.97) is heavier than analogues like 2b (MW = 467.10) due to the ethylsulfonyl group. Bulky substituents (e.g., 2,4-dinitrophenyl in 25 ) may reduce solubility, impacting bioavailability .
  • Melting Points: Higher melting points (e.g., 230–232°C for compound 6a ) correlate with crystalline stability, often influenced by planar quinoline and pyrazoline moieties.

Key Research Findings and Trends

Substituent-Driven Activity : Sulfonyl and halogen groups enhance target binding, while methoxy groups improve solubility .

Stereochemical Influence : R/S configurations (e.g., ) warrant further study to optimize therapeutic profiles.

Diverse Applications: Quinoline-pyrazoline hybrids show promise in anticancer, antimicrobial, and antioxidant drug development .

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